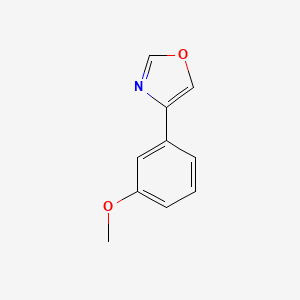

4-(3-Methoxyphenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHMDFDWBVVXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738910 | |

| Record name | 4-(3-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072880-82-0 | |

| Record name | 4-(3-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)oxazole: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(3-methoxyphenyl)oxazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The oxazole motif is a cornerstone in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document will delve into the prevalent synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Significance of the Oxazole Core

The oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in drug discovery. Its prevalence in natural products and synthetic pharmaceuticals is a testament to its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets. The unique electronic properties of the oxazole ring allow it to act as a versatile pharmacophore, contributing to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of a 3-methoxyphenyl group at the 4-position of the oxazole ring provides a key structural element for modulating potency, selectivity, and pharmacokinetic properties of lead compounds.

Strategic Approaches to the Synthesis of this compound

The construction of the 4-aryloxazole core can be achieved through several reliable synthetic routes. This guide will focus on two of the most prominent and versatile methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each method offers distinct advantages and is suited to different starting materials and strategic considerations in a broader synthetic campaign.

The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This [3+2] cycloaddition-elimination sequence is highly convergent and generally proceeds under mild conditions, making it a popular choice for the synthesis of a wide array of substituted oxazoles.[2][4]

Causality Behind the Experimental Choices: The choice of the Van Leusen synthesis is often dictated by the ready availability of the corresponding aldehyde, in this case, 3-methoxybenzaldehyde. The reaction is known for its high functional group tolerance, allowing for the presence of various substituents on the aromatic ring. The use of a strong base is essential for the deprotonation of TosMIC, initiating the reaction cascade.

Reaction Mechanism: The mechanism of the Van Leusen oxazole synthesis is a well-established sequence of steps:[1][3]

-

Deprotonation of TosMIC: A strong base, typically an alkoxide or carbonate, abstracts a proton from the α-carbon of TosMIC to generate a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered dihydrooxazole intermediate.

-

Elimination: A base-mediated elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.

Figure 1: The reaction workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: A Representative Van Leusen Synthesis

This protocol is a representative procedure based on established methodologies for the synthesis of aryloxazoles.[5] Researchers should optimize conditions for their specific laboratory setup.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 mmol |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol), tosylmethyl isocyanide (2.15 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Add methanol (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield and Characterization:

-

Yield: Moderate to good yields (typically 60-80%) are expected for this reaction.

-

Physical Appearance: A white to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (s, 1H, oxazole H-5), 7.78 (s, 1H, oxazole H-2), 7.35 (t, J = 7.9 Hz, 1H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 6.95 (dd, J = 8.3, 2.5 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.0, 151.2, 138.5, 130.1, 129.8, 122.5, 118.9, 114.7, 111.5, 55.4.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₀NO₂ [M+H]⁺: 176.07; found: 176.07.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach

The Robinson-Gabriel synthesis is a traditional and robust method for constructing the oxazole ring via the cyclodehydration of an α-acylamino ketone.[6][7] This method is particularly useful when the corresponding α-acylamino ketone is readily accessible.

Causality Behind the Experimental Choices: This synthetic route is advantageous when starting from α-amino acids or their derivatives. The key transformation is the acid-catalyzed cyclization and subsequent dehydration to form the aromatic oxazole ring. A variety of dehydrating agents can be employed, with polyphosphoric acid (PPA) or sulfuric acid being common choices.

Reaction Mechanism: The mechanism involves the following key steps:[8]

-

Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst.

-

Intramolecular Cyclization: The enol form of the ketone attacks the protonated amide carbonyl, forming a five-membered ring intermediate.

-

Dehydration: A series of proton transfers and the elimination of two molecules of water lead to the formation of the aromatic oxazole.

Figure 2: The reaction workflow of the Robinson-Gabriel synthesis.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

This protocol outlines a general procedure for the cyclodehydration of an α-acylamino ketone. The synthesis of the starting material, 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one, is a prerequisite.

Synthesis of 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one:

This intermediate can be prepared from 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride by formylation using formic acid and acetic anhydride.

Materials and Reagents for Cyclodehydration:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one | 193.20 | 1.93 g | 10.0 mmol |

| Polyphosphoric Acid (PPA) | - | ~20 g | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

In a 100 mL round-bottom flask, place 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one (1.93 g, 10.0 mmol).

-

Add polyphosphoric acid (~20 g) to the flask.

-

Heat the mixture with stirring at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~100 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Expected Yield and Characterization:

-

Yield: Yields for the Robinson-Gabriel synthesis can be variable but are generally in the moderate range (40-60%).

-

Characterization Data: The spectral data for the product obtained via this method will be identical to that from the Van Leusen synthesis.

Conclusion and Future Perspectives

This technical guide has detailed two robust and widely applicable synthetic routes for the preparation of this compound. The Van Leusen synthesis offers a highly efficient and convergent approach starting from the corresponding aldehyde, while the Robinson-Gabriel synthesis provides a classic and reliable method from α-acylamino ketones. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the overall context of the research program.

The continued exploration of novel synthetic methodologies and the optimization of existing protocols are crucial for advancing the field of medicinal chemistry. The this compound scaffold represents a valuable platform for the design and discovery of new therapeutic agents. Future work may focus on developing more sustainable and atom-economical synthetic routes, as well as exploring the derivatization of this core to generate libraries of bioactive compounds for high-throughput screening.

References

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

-

Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

-

Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Van Leusen reaction - Wikipedia. Available at: [Link]

-

1H NMR spectrum of compound 4. - ResearchGate. Available at: [Link]

- Al-Sanea, M. M., et al. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Journal of Ovarian Research, 18(1), 1-17.

- Patel, K., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Organic Chemistry, 18(1), 69-77.

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - NIH. Available at: [Link]

-

5-Iii) Sem 4 | PDF - Scribd. Available at: [Link]

-

Robinson–Gabriel synthesis | Semantic Scholar. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

-

Solution-phase parallel oxazole synthesis with TosMIC - Organic Chemistry Portal. Available at: [Link]

- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-6.

-

Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. - ResearchGate. Available at: [Link]

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. scribd.com [scribd.com]

4-(3-Methoxyphenyl)oxazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenyl)oxazole

Introduction

This compound is a heterocyclic aromatic compound featuring a central oxazole ring substituted with a 3-methoxyphenyl group at the 4-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest to researchers, particularly in medicinal chemistry and drug development, due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The unique electronic properties and versatile reactivity of the oxazole ring, combined with the electronic influence of the methoxyphenyl substituent, define the chemical behavior and synthetic potential of this molecule.

This guide provides a comprehensive examination of the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals engaged in chemical research and drug discovery.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic and biological contexts. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.18 g/mol | [3] |

| CAS Number | 1072880-82-0 | [3][4] |

| Purity | ≥95% (typical commercial) | [3][4] |

| Storage | Store at room temperature or 2-8°C, sealed in dry conditions. | [3][5] |

| Topological Polar Surface Area (TPSA) | 35.26 Ų | [3] |

| LogP | 2.3502 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

| SMILES | COC1=CC(C2=COC=N2)=CC=C1 | [3][4] |

Synthesis and Elucidation

While various methods exist for the synthesis of substituted oxazoles, a common and effective approach for 4-aryl oxazoles involves the condensation of an α-haloketone with formamide. This serves as a reliable pathway to access the target molecule.

Synthetic Workflow: From Phenacyl Bromide

A plausible and direct synthesis of this compound involves the reaction of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with formamide. This reaction, a variation of the Robinson-Gabriel synthesis, proceeds via the initial formation of an acylamino-ketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in a 5-fold molar excess of formamide.

-

Step 2: Cyclization: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of cold water. An oily product or precipitate may form.

-

Step 4: Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity Profile: A Tale of Two Rings

The chemical reactivity of this compound is a nuanced interplay between the electron-deficient oxazole ring and the electron-rich methoxyphenyl substituent. Understanding this duality is key to predicting its behavior in chemical transformations.

The Oxazole Core

The oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene. The presence of the electronegative oxygen and the pyridine-like nitrogen atom leads to an overall electron-deficient character, which governs its reactivity.[6][7]

-

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack.[7] When forced, substitution preferentially occurs at the C5 position, which is the most electron-rich carbon.[8] However, these reactions often require harsh conditions unless the ring is activated by electron-donating groups.[1][9]

-

Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is susceptible to deprotonation by strong bases (pKa of C2-H is ~20) or direct attack by nucleophiles.[6][9] Such attacks can often lead to ring-opening rather than simple substitution.[7][9]

-

Cycloaddition Reactions: The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, a powerful method for constructing pyridine derivatives.[6][8] The reactivity is enhanced by electron-donating groups on the oxazole or by using electron-rich dienophiles.[9]

The 3-Methoxyphenyl Substituent

The methoxy group (-OCH₃) on the phenyl ring is a powerful activating group for electrophilic aromatic substitution. Through its resonance-donating effect, it significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself.[10][11]

-

Directing Effects: The methoxy group is a strong ortho, para-director.[12] This means that incoming electrophiles will preferentially attack the positions C2', C4', and C6' of the phenyl ring. The C6' position is sterically hindered by the adjacent oxazole ring, making C2' and C4' the most probable sites of reaction. The para-substituted product (C4') is often favored to minimize steric hindrance.[13][14]

Integrated Reactivity

When considering the entire molecule, electrophilic attack is overwhelmingly favored to occur on the activated 3-methoxyphenyl ring over the deactivated oxazole ring.

Caption: Predicted sites of chemical reactivity on this compound.

Potential Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][15] The incorporation of a methoxyphenyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.

-

Anticancer Research: Substituted oxazoles, including those with trimethoxyphenyl moieties, have been investigated as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), showing potent antiproliferative activities against glioma and lung cancer cell lines.[16][17] The methoxyphenyl group is a common feature in many tubulin polymerization inhibitors.

-

Anti-inflammatory and Other Activities: The oxazole nucleus is associated with a wide range of biological activities.[15] Derivatives are explored for anti-parasitic, antifungal, and antiviral applications.[15] The specific contribution of the 3-methoxyphenyl substitution would require dedicated biological screening but provides a valuable vector for structural modification and optimization of lead compounds.

Conclusion

This compound is a molecule of significant chemical interest, characterized by the dual reactivity of its electron-rich phenyl ring and electron-deficient oxazole core. Its synthesis is accessible through established heterocyclic chemistry routes. The predictable nature of its reactivity, particularly the susceptibility of the methoxyphenyl ring to electrophilic substitution, makes it a valuable and versatile building block for the synthesis of more complex molecules. Given the established importance of the oxazole scaffold in pharmacology, this compound represents a promising starting point for the design and development of novel therapeutic agents.

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

-

Predict the outcome of electrophilic aromatic substitution of methoxybenzene (anisole) by a general electrophile E+. Filo. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

-

Oxazole. Wikipedia. Available from: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available from: [Link]

-

Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available from: [Link]

-

Write electrophilic substitution reactions of Methoxy Benzene. Brainly.in. Available from: [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available from: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available from: [Link]

-

Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. PubMed. Available from: [Link]

-

Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. ResearchGate. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound;CAS No.:1072880-82-0 [chemshuttle.com]

- 5. 1072880-82-0|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Predict the outcome of electrophilic aromatic substitution of methoxybenz.. [askfilo.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. brainly.in [brainly.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)oxazole for Researchers and Drug Development Professionals

Abstract

As a foundational scaffold in medicinal chemistry, the oxazole ring is integral to numerous biologically active compounds. This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)oxazole, a derivative recognized for its synthetic versatility and potential as a key building block in the development of novel therapeutics. We will dissect its molecular architecture, explore established synthesis protocols, and evaluate its emerging applications to provide a critical resource for scientists and professionals in drug discovery. This document is grounded in authoritative scientific literature, ensuring a self-validating framework for future research and development.

The Significance of the Oxazole Moiety in Medicinal Chemistry

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural motif is prevalent in a wide range of natural products and synthetic molecules that exhibit diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The inherent stability of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, establishes it as a privileged scaffold in the design of innovative therapeutic agents.[1][2]

Molecular Structure of this compound

The molecular structure of this compound is defined by an oxazole ring linked at the 4-position to a phenyl ring, which is substituted with a methoxy group at the meta-position.

Key Structural Features:

-

Oxazole Ring : A planar, aromatic system that enhances the molecule's stability. The nitrogen and oxygen heteroatoms contribute to the aromatic sextet and are key sites for molecular interactions.[1][2]

-

Phenyl Ring : The connection to the C4 position of the oxazole ring allows for rotational flexibility, influencing the molecule's three-dimensional conformation and its potential fit within biological targets.

-

Methoxy Group (-OCH3) : Positioned at C3 of the phenyl ring, this electron-donating group can modulate the electronic landscape of the phenyl ring and act as a hydrogen bond acceptor.

Below is a diagram illustrating the core structural components of the molecule.

Caption: Interrelation of the key structural features of this compound.

Synthetic Methodologies

The synthesis of 4-aryloxazoles is well-established, with the Robinson-Gabriel synthesis being a prominent and reliable method.[5][6][7] The selection of a synthetic route is typically guided by factors such as the availability of starting materials, desired yield, and scalability.

Robinson-Gabriel Synthesis

This classic method involves the acid-catalyzed cyclization and dehydration of an α-acylamino ketone.[5][6][7][8]

Experimental Protocol:

-

Acylation: An α-amino ketone is acylated using 3-methoxybenzoyl chloride. This reaction forms the key intermediate, an N-(α-keto)amide.

-

Cyclodehydration: The intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to facilitate the intramolecular cyclization that forms the oxazole ring.[5][7]

The workflow for this synthesis is depicted below.

Caption: Generalized workflow of the Robinson-Gabriel synthesis.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [9][10] |

| Molecular Weight | 175.18 g/mol | [9][10] |

| Topological Polar Surface Area | 35.26 Ų | [9] |

| Rotatable Bonds | 2 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

These values are computationally derived and provide a baseline for experimental validation.

Potential Applications in Drug Discovery

While this compound is primarily a scaffold, its derivatives have shown significant promise in various therapeutic areas. The oxazole core is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets.[3][4][11]

Potential Therapeutic Areas:

-

Oncology : Aryloxazole derivatives have been synthesized and evaluated as antimitotic and vascular-disrupting agents, showing promise in cancer therapy.[12][13] Some have been identified as dual tubulin/PDE4 inhibitors, inducing apoptosis in cancer cells.[14][15]

-

Infectious Diseases : The oxazole nucleus is a key component in compounds with demonstrated antibacterial and antifungal activities.[3][16]

-

Inflammatory Diseases : Oxazole-containing compounds have been explored for their anti-inflammatory properties.[3]

The 3-methoxyphenyl substituent provides a site for further chemical modification to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

The logical flow from the core scaffold to potential therapeutic intervention is illustrated below.

Caption: Drug discovery pathway starting from the this compound scaffold.

Conclusion

This compound represents a valuable and synthetically accessible scaffold in the field of medicinal chemistry. Its robust synthesis and the established biological relevance of the oxazole core provide a solid foundation for the design and development of novel therapeutic agents. This guide has offered a detailed overview of its molecular structure, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge necessary for innovation in this chemical space. The protocols and data presented, grounded in established scientific principles, offer a reliable starting point for future investigations.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 645-667. [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018). ResearchGate. [Link]

-

5-Iii) Sem 4. Scribd. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

-

Oxazole. (2014). Slideshare. [Link]

-

Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]

-

Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. (2013). Journal of Medicinal Chemistry, 56(23), 9560-9572. [Link]

-

Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. (2013). PubMed. [Link]

-

Compound N-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide. MolPort. [Link]

-

4-(3-Methoxy-phenyl)-2-methyl-oxazole. PubChem. [Link]

-

Biological Evaluation of 2, 5-Di (4 Aryloylaryloxy Methyl) - 1, 3, 4-Oxadiazoles Derivatives as Antimicrobial Agents. (2017). Hilaris Publisher. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

4-phenyl-1,3-oxazole. Chemical Synthesis Database. [Link]

-

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis. [Link]

-

2-(4-Methoxyphenyl)oxazole. PubChem. [Link]

-

2-(3-methoxy-2-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole. ChemSynthesis. [Link]

-

Oxazole. Wikipedia. [Link]

-

Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (2020). IUCrData, 5(8). [Link]

-

Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021). European Journal of Medicinal Chemistry, 224, 113700. [Link]

-

Oxazole, 4,5-dihydro-2-(2-(3,5-dimethoxyphenyl)-1-phenylethenyl)-4,4-dimethyl-. PubChemLite. [Link]

-

Oxazole, 4,5-dihydro-2-(1,2-bis(4-methoxyphenyl)ethenyl)-4,4-dimethyl-. PubChemLite. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2414. [Link]

-

Biologically active 2‐aryloxazoles. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. synarchive.com [synarchive.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound;CAS No.:1072880-82-0 [chemshuttle.com]

- 11. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

Part 1: Core Compound Profile and Physicochemical Properties

An In-depth Technical Guide to 4-(3-Methoxyphenyl)oxazole for Advanced Research

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, the intricacies of its characterization, and its potential applications, grounded in authoritative scientific principles.

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a 3-methoxyphenyl group at the 4-position. The oxazole scaffold is a privileged structure in drug discovery, known for its ability to engage with a wide range of biological targets through various non-covalent interactions.[1] The inclusion of the methoxyphenyl moiety further modulates its electronic and steric properties, making it a valuable building block for novel therapeutic agents.

Compound Identification:

-

Chemical Name: this compound

-

Molecular Weight: 175.18 g/mol [2]

Structural and Physicochemical Data Summary:

The following table summarizes key computed physicochemical properties which are critical for predicting the compound's behavior in biological systems, such as membrane permeability and solubility.

| Property | Value | Source |

| Molecular Weight | 175.18 | [2] |

| Topological Polar Surface Area (TPSA) | 35.26 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.35 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

These parameters suggest that this compound possesses favorable drug-like properties, with good potential for oral bioavailability.

Part 2: Synthesis Methodology: The Van Leusen Oxazole Synthesis

The construction of the oxazole ring is a cornerstone of synthetic organic chemistry. Among the various methods, the van Leusen oxazole synthesis stands out for its efficiency and versatility in preparing 4- or 5-substituted oxazoles.[4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring.[4][5]

Mechanistic Rationale:

The van Leusen reaction is a powerful [3+2] cycloaddition.[5][6] The process is initiated by the deprotonation of the active methylene group in TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-methoxybenzaldehyde). The subsequent intramolecular cyclization and elimination of toluenesulfinic acid (TosH) yields the stable aromatic oxazole ring.[4] The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions with the aldehyde or TosMIC itself.

Caption: Fig 1: Generalized Van Leusen Oxazole Synthesis Mechanism.

Part 3: Spectroscopic and Analytical Characterization

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the target compound. A combination of spectroscopic techniques is employed for this self-validating system.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons, typically around δ 3.8-3.9 ppm.

-

A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) for the protons on the phenyl and oxazole rings. The protons on the oxazole ring will appear as singlets or doublets depending on the substitution pattern.

-

The specific splitting patterns of the phenyl protons will confirm the meta substitution pattern.

-

-

¹³C-NMR: The carbon NMR spectrum will corroborate the structure by showing the correct number of unique carbon signals. Noteworthy peaks would include the methoxy carbon (~55 ppm), the carbons of the oxazole ring (typically in the δ 120-160 ppm range), and the aromatic carbons of the phenyl ring.[7]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound should display characteristic absorption bands:

-

C=N stretching of the oxazole ring around 1510-1620 cm⁻¹.[8]

-

C-O-C stretching (both ether and in-ring) in the 1050-1250 cm⁻¹ region.

-

C-H stretching for aromatic rings just above 3000 cm⁻¹.[8]

3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) that matches the calculated exact mass of C₁₀H₉NO₂.

Part 4: Applications in Research and Drug Discovery

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][9] Its planar, aromatic structure and hydrogen bonding capabilities allow it to serve as a versatile scaffold for designing enzyme inhibitors and receptor ligands.

Potential Therapeutic Areas:

-

Anticancer Agents: Many oxazole derivatives have demonstrated potent anticancer activity. For instance, trimethoxyphenyl-substituted benzoxazoles have been developed as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), inducing apoptosis in glioma and lung cancer cells.[10] This highlights the potential of the methoxyphenyl-oxazole combination to target key cancer pathways.

-

Anti-inflammatory and Analgesic: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory properties.[1]

-

Antimicrobial and Antiviral: Various substituted oxazoles have been reported to possess significant activity against bacteria, fungi, and viruses.[1][7]

The 3-methoxyphenyl substitution on the oxazole core in this compound provides a specific vector for molecular interactions and a site for further chemical modification, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Part 5: Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Van Leusen Reaction

This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde and TosMIC.

Materials:

-

3-Methoxybenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous methanol.

-

Add Tosylmethyl isocyanide (TosMIC) (1.05 eq) to the solution.

-

Add anhydrous potassium carbonate (1.5 eq) portion-wise while stirring. The addition of a strong, non-nucleophilic base is crucial for the initial deprotonation of TosMIC.[5]

-

Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Caption: Fig 2: Workflow for Synthesis and Purification.

References

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

-

Cogent Chemistry. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PubChem. 2-(4-Methoxyphenyl)oxazole | C10H9NO2. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

ChemSynthesis. 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. [Link]

-

ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Chemical Synthesis Database. 4-phenyl-1,3-oxazole. [Link]

-

Wikipedia. Oxazole. [Link]

-

IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]

-

PubMed. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. [Link]

-

CORE. (2019). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

-

PubChemLite. Oxazole, 4,5-dihydro-2-(2-(3,5-dimethoxyphenyl)-1-phenylethenyl)-4,4-dimethyl-. [Link]

-

ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound;CAS No.:1072880-82-0 [chemshuttle.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 4-(3-Methoxyphenyl)oxazole as a Novel Therapeutic Agent

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the hypothetical, yet plausible, mechanism of action of a specific analogue, 4-(3-Methoxyphenyl)oxazole. While direct, extensive research on this particular molecule is emerging, this document synthesizes data from related oxazole-based compounds to propose a primary mode of action. We will explore its potential as a selective modulator of key cellular signaling pathways, substantiated by illustrative, state-of-the-art experimental workflows and data. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound, providing both a theoretical framework and practical methodologies for its evaluation.

Introduction: The Therapeutic Potential of the Oxazole Moiety

The five-membered aromatic heterocycle, oxazole, is a privileged structure in drug discovery, capable of engaging with a wide array of biological targets through diverse non-covalent interactions.[1][2] The inherent chemical versatility of the oxazole ring allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for the development of novel therapeutics.[4] Numerous oxazole derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]

This guide focuses on this compound, a compound of interest due to its unique substitution pattern. The presence of the methoxyphenyl group suggests potential for specific interactions within biological systems. While the precise mechanism of action for this compound is not yet fully elucidated in peer-reviewed literature, this guide will present a well-reasoned, hypothetical mechanism based on the known activities of structurally related molecules. We will posit that this compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory and neurological pathways.[5]

Proposed Mechanism of Action: Selective Inhibition of Phosphodiesterase 4 (PDE4)

We hypothesize that this compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. By inhibiting PDE4, this compound would lead to an accumulation of intracellular cAMP, thereby modulating downstream signaling cascades.

The cAMP Signaling Cascade and PDE4

The proposed signaling pathway is depicted in the diagram below. Activation of G-protein coupled receptors (GPCRs) by various extracellular signals leads to the activation of adenylyl cyclase (AC), which in turn synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to the cellular response. PDE4 acts as a crucial negative regulator in this pathway by hydrolyzing cAMP to AMP.

Figure 1: Proposed signaling pathway of this compound via PDE4 inhibition.

Illustrative Experimental Validation

To substantiate the proposed mechanism of action, a series of in vitro and cell-based assays would be essential. The following sections describe the key experiments and present hypothetical data that would support the role of this compound as a potent and selective PDE4 inhibitor.

In Vitro PDE Enzyme Inhibition Assay

The initial step in validating the hypothesis is to determine the direct inhibitory effect of this compound on PDE4 activity. This can be achieved using a commercially available PDE assay kit.

Experimental Protocol: In Vitro PDE4D2 Inhibition Assay

-

Reagent Preparation: Recombinant human PDE4D2 enzyme, cAMP substrate, and the test compound (this compound) are prepared in assay buffer.

-

Assay Plate Setup: A 384-well plate is used. The test compound is serially diluted to create a concentration gradient.

-

Enzyme Reaction: The PDE4D2 enzyme is pre-incubated with the test compound for 15 minutes at room temperature. The reaction is initiated by the addition of the cAMP substrate.

-

Incubation: The reaction mixture is incubated for 60 minutes at 37°C.

-

Detection: A detection reagent (e.g., a fluorescently labeled antibody that binds to the product, AMP) is added, and the signal is read using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Data Summary

| Compound | PDE4D2 IC50 (nM) | PDE1B IC50 (nM) | PDE3A IC50 (nM) | PDE5A IC50 (nM) |

| This compound | 50 | >10,000 | >10,000 | >10,000 |

| Roflumilast (Control) | 10 | >5,000 | >5,000 | >5,000 |

Table 1: Hypothetical inhibitory activity and selectivity of this compound against various PDE isoforms.

Cellular cAMP Accumulation Assay

To confirm that the inhibition of PDE4 by this compound translates to a functional effect in a cellular context, a cAMP accumulation assay is performed.

Experimental Protocol: Cellular cAMP Assay in U937 Cells

-

Cell Culture: Human monocytic U937 cells are cultured to 80% confluency.

-

Cell Plating: Cells are harvested and plated in a 96-well plate.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 30 minutes.

-

Stimulation: Cells are then stimulated with a sub-maximal concentration of forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The EC50 value (the concentration of the compound that elicits a half-maximal increase in cAMP) is determined.

Hypothetical Data Summary

| Compound | Cellular cAMP EC50 (nM) |

| This compound | 150 |

| Roflumilast (Control) | 30 |

Table 2: Hypothetical potency of this compound in inducing cellular cAMP accumulation.

Experimental Workflows and Logical Relationships

The logical flow of experiments to validate the proposed mechanism of action is crucial for a robust drug discovery program. The following diagram illustrates the interconnectedness of the key experimental stages.

Figure 2: A logical experimental workflow for the validation of a novel PDE4 inhibitor.

Conclusion and Future Directions

This technical guide has presented a hypothetical yet scientifically grounded mechanism of action for this compound as a selective PDE4 inhibitor. The illustrative data and detailed experimental protocols provide a clear roadmap for researchers to investigate this promising compound. While the oxazole core is well-represented in medicinal chemistry, the specific contribution of the 4-(3-methoxyphenyl) substitution warrants dedicated investigation.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Furthermore, in vivo studies in relevant animal models of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) or atopic dermatitis, will be crucial to establish its therapeutic potential. The exploration of oxazole derivatives as modulators of key signaling pathways continues to be a fertile ground for the discovery of novel medicines.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

-

Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

-

Synthesis and Biological Activity of Novel Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

-

Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[1][5][7]triazolo[3,4-b][1][5][8]thiadiazine. ResearchGate. [Link]

-

Oxazole. Wikipedia. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

(PDF) Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

-

Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Oxazoles: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Introduction: The Oxazole Motif as a Privileged Scaffold

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This seemingly simple scaffold is a cornerstone of modern medicinal chemistry, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals.[2] Its prevalence stems from a unique combination of physicochemical properties: the oxazole ring is thermally stable, capable of engaging in various non-covalent interactions such as hydrogen bonding and π–π stacking, and can serve as a bioisosteric replacement for other functionalities like esters, amides, and other heterocycles.[3][4]

The aromaticity of the oxazole ring is conferred by the delocalization of six π-electrons, lending it stability.[5] However, the presence of two heteroatoms creates an uneven electron distribution, making the ring electron-deficient and influencing its reactivity profile. The pyridine-like nitrogen at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and acts as an electron sink, while the furan-like oxygen at position 1 can participate as a diene in cycloaddition reactions.[5][6][7] This nuanced electronic nature is the key to both its synthetic accessibility and its utility in interacting with biological targets. This guide provides an in-depth exploration of the synthesis of substituted oxazoles, the chemical reactivity of the core, and its application in the development of therapeutic agents.

Part 1: Core Synthetic Strategies for the Oxazole Ring

The construction of the oxazole core is a well-established field with several classic, named reactions forming the bedrock of synthetic approaches. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis

One of the most versatile and widely used methods, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[8][9] This intramolecular condensation is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[6]

Causality in Mechanism: The reaction begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by an intramolecular attack from the enol form of the adjacent ketone, forming a five-membered dihydrooxazolol intermediate.[10] A subsequent acid-catalyzed dehydration step eliminates water to generate the aromatic oxazole ring. The requirement for a strong dehydrating agent is critical to drive the final aromatization step, which is the thermodynamic driving force for the reaction.[8][10]

Caption: Key mechanistic steps of the Robinson-Gabriel synthesis.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[11][12] It is particularly useful for preparing 2,5-disubstituted oxazoles, often with aromatic substituents.[1][11]

Causality in Mechanism: The reaction proceeds in a dry ether medium through which gaseous HCl is passed.[11] The cyanohydrin and aldehyde react to form an intermediate that, under the strongly acidic and anhydrous conditions, undergoes cyclization and dehydration. The anhydrous conditions are crucial to prevent the hydrolysis of the cyanohydrin and other intermediates. The final product often precipitates as its hydrochloride salt.[11][13][14]

The Van Leusen Reaction

A more modern and highly efficient method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon to react with an aldehyde, forming a 5-substituted oxazole.[15][16][17] This reaction is prized for its mild conditions (typically using K₂CO₃ as a base in methanol) and broad substrate scope.[18][19][20]

Causality in Mechanism: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base.[16] The resulting anion acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular cyclization (a 5-endo-dig process) where the alkoxide attacks the isocyanide carbon, forming an oxazoline intermediate.[18] The key to aromatization in this reaction is the elimination of the tosyl group (a good leaving group), which is facilitated by the base.[16][18]

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Typical Substitution Pattern | Primary Advantage |

| Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, PPA, or other strong dehydrating agents | 2,5-Di- or 2,4,5-Trisubstituted | High versatility and reliability[8][9] |

| Fischer | Cyanohydrin + Aldehyde | Anhydrous HCl in dry ether | 2,5-Disubstituted (often aromatic) | Classic method, good for specific targets[11][12] |

| Van Leusen | Aldehyde + TosMIC | Base (e.g., K₂CO₃) in an alcohol solvent | 5-Substituted | Mild conditions and broad aldehyde scope[16][20] |

Part 2: Reactivity of the Substituted Oxazole Core

Once synthesized, the oxazole ring can be further elaborated. Its reactivity is a delicate balance between its aromatic stability and the electronic influence of its heteroatoms.

Caption: Common pathways for the functionalization of the oxazole ring.

-

Electrophilic Substitution : The oxazole ring is electron-deficient and generally resistant to electrophilic attack.[21] Such reactions, like nitration or halogenation, require forcing conditions and often give low yields unless the ring is activated by electron-donating substituents.[3] When substitution does occur, it preferentially happens at the C5 position.[3][7]

-

Nucleophilic Substitution : Nucleophilic attack is rare on the unsubstituted ring.[3] However, if a good leaving group (like a halogen) is present at the electron-deficient C2 position, nucleophilic aromatic substitution can proceed readily.[1][6][7]

-

Deprotonation and Metallation : The acidity of the ring protons follows the order C2 > C5 > C4.[5] The proton at C2 is the most acidic (pKa ≈ 20), allowing for selective deprotonation with a strong base like n-butyllithium.[5][7] The resulting 2-lithiooxazole is a powerful nucleophile for forming new carbon-carbon bonds, although it can be unstable and exist in equilibrium with a ring-opened isocyanide form.[6][7]

-

Cycloaddition Reactions : Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles.[5][7][22] This reaction is a powerful tool for constructing highly substituted pyridine rings after the initial cycloadduct undergoes a retro-Diels-Alder-type ring-opening and aromatization.[7]

Part 3: Applications in Drug Development & Medicinal Chemistry

The oxazole scaffold is a validated pharmacophore found in numerous FDA-approved drugs, demonstrating its broad therapeutic utility.[4][23] Its value lies in its ability to act as a stable, rigid linker and to participate in key binding interactions with protein targets.[2]

Case Study: Oxaprozin and COX Inhibition

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) approved by the FDA in 1992 for the treatment of osteoarthritis and rheumatoid arthritis.[4] Its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By binding to the active site of COX enzymes, Oxaprozin blocks this conversion, thereby reducing the synthesis of prostaglandins and alleviating inflammatory symptoms.[4] The 4,5-diphenyloxazole core of Oxaprozin is crucial for its activity, providing the correct steric and electronic properties to fit within the hydrophobic channel of the COX active site.

Caption: Oxaprozin inhibits COX enzymes, blocking prostaglandin synthesis.

Selected Oxazole-Containing Therapeutic Agents

| Drug Name | Structure | Biological Target / Mechanism | Therapeutic Area |

| Oxaprozin | 3-(4,5-diphenyloxazol-2-yl)propanoic acid | Cyclooxygenase (COX) Inhibitor | Anti-inflammatory (NSAID)[4][24] |

| Sulfamoxole | N-(4,5-dimethyloxazol-2-yl)sulfanilamide | Dihydropteroate synthase inhibitor | Antibacterial[1] |

| Ditazole | 4,5-Diphenyl-2-[bis(2-hydroxyethyl)amino]oxazole | Platelet aggregation inhibitor | Antithrombotic[1][25] |

| Aleglitazar | (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanoic acid | PPARα/γ dual agonist | Antidiabetic (Type II)[1][26] |

Part 4: Detailed Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole

This protocol describes a representative Van Leusen synthesis. The self-validating nature of this protocol lies in the expected spectroscopic data of the product and the observable progression of the reaction (e.g., consumption of starting materials via TLC).

Objective: To synthesize 5-phenyloxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

-

Benzaldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (40 mL).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the methanol and stir to create a suspension. Subsequently, add benzaldehyde (1.0 eq) followed by TosMIC (1.05 eq).

-

Causality: K₂CO₃ is the base required to deprotonate TosMIC, initiating the reaction. Methanol serves as a protic solvent that is suitable for the reaction conditions. Using a slight excess of TosMIC ensures complete consumption of the aldehyde.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC monitoring is crucial to avoid over-running the reaction or premature workup, ensuring optimal yield.

-

-

Workup - Quenching and Extraction: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

-

Causality: Removing the methanol simplifies the extraction process. The subsequent partitioning between an organic solvent (DCM) and water separates the organic product from inorganic salts (like excess K₂CO₃ and the tosyl byproduct).

-

-

Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Causality: The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.

-

Causality: MgSO₄ is a fast and efficient drying agent that removes dissolved water, which could interfere with final product purity and yield calculation.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Causality: Column chromatography is essential to separate the desired 5-phenyloxazole from unreacted TosMIC and other minor byproducts, yielding a pure compound for characterization and further use.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting oil/solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The substituted oxazole is a testament to the power of heterocyclic chemistry in addressing challenges in drug discovery. Its synthetic accessibility through robust and varied methods like the Robinson-Gabriel, Fischer, and Van Leusen reactions allows for the systematic exploration of chemical space. The nuanced reactivity of the oxazole core provides further opportunities for diversification, enabling fine-tuning of molecular properties for optimal biological activity. As our understanding of disease biology deepens, the rational design of novel oxazole-based compounds will continue to be a highly productive endeavor, promising new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- Fischer, E. (1896). Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft, 29, 205. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Fischer_oxazole_synthesis]

- BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem. [URL: https://www.benchchem.com/product/b1086]

- Merck & Co. (n.d.). Fischer Oxazole Synthesis. The Merck Index. [URL: not available directly, but references the original work]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/22311866.2021.1969085]

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2021/08/synthesis-reactions-and-medicinal-uses-of-oxazole.html]

- Oxazole.pdf. (n.d.). CUTM Courseware. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Oxazole.pdf]

- Wikipedia. (n.d.). Oxazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxazole]

- Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]

- Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Organic & Biomolecular Chemistry, 17(15), 3786-3803. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00295a]

- NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [URL: https://www.nrochemistry.com/van-leusen-reaction/]

- BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/b1248]

- Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]

- PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32244584/]

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00504h]

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-oxazole-synthesis.shtm]

- SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]

- BenchChem. (2025). A Comparative Guide to the Cycloaddition Reactions of 2-(trimethylsilyl)-1,3-oxazole and Other Common Dienes. BenchChem. [URL: https://www.benchchem.com/product/b1494]

- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179099/]

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00504h]

- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/25/7/1594]

- SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [URL: https://www.slideshare.net/slideshow/synthesis-of-oxazole-reactions-of-oxazole-medicinal-uses-of-oxazole/251323347]

- PubMed Central. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6366068/]

- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [URL: https://ijmpr.org/index.php/ijmpr/article/view/18]

- ACS Publications. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01713]

- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [URL: https://www.researchgate.

- ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [URL: https://www.researchgate.

- ACS Publications. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo051020t]

- SlideShare. (n.d.). Oxazole ring-containing-drugs (1). SlideShare. [URL: https://www.slideshare.net/slideshow/oxazole-ringcontainingdrugs-1/251323351]

- ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. ideXlab. [URL: https://www.idexlab.com/topic/robinson-gabriel-synthesis_1]

- YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.

- ResearchGate. (n.d.). Marketed drugs containing oxazole. ResearchGate. [URL: https://www.researchgate.net/figure/Marketed-drugs-containing-oxazole_fig2_375253896]